Enhanced Lewis Acidity via Fluorine Substitution
The introduction of a fluorine atom at the 3-position of the phenyl ring, combined with an ethoxycarbonyl group at the 4-position, substantially increases the Lewis acidity of the boronic acid moiety. 4-Ethoxycarbonyl-3-fluorophenylboronic acid exhibits a predicted pKa of 6.61±0.10 . This value is significantly lower than that of 3-fluorophenylboronic acid (pKa 7.50±0.10) and 4-fluorophenylboronic acid (pKa 8.67±0.10) , and even more acidic than the non-fluorinated 4-(ethoxycarbonyl)phenylboronic acid (pKa not directly reported but inferred to be higher based on class trends). The enhanced acidity correlates directly with faster transmetalation rates in Suzuki-Miyaura couplings, as established for fluoro-substituted boronic acids [1].
| Evidence Dimension | Acidity constant (pKa) |
|---|---|
| Target Compound Data | 6.61±0.10 (predicted) |
| Comparator Or Baseline | 3-Fluorophenylboronic acid: 7.50±0.10; 4-Fluorophenylboronic acid: 8.67±0.10 |
| Quantified Difference | ΔpKa ≈ -0.89 to -2.06 relative to comparators |
| Conditions | Predicted pKa values; experimental values for comparators from literature |
Why This Matters
Lower pKa indicates a stronger Lewis acid, which typically accelerates the rate-limiting transmetalation step in Suzuki couplings, potentially enabling milder reaction conditions or higher yields with challenging electrophiles.
- [1] Zarzeczańska, D.; et al. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Eur. J. Inorg. Chem. 2017, 2017(30), 3551-3557. https://doi.org/10.1002/ejic.201700546 View Source
